molecular formula C17H26N2O3 B7933360 {4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7933360
M. Wt: 306.4 g/mol
InChI Key: QNKSAUBJVRVBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with a 2-hydroxyethyl-methyl-amino group and a benzyl ester-protected carbamate.

Properties

IUPAC Name

benzyl N-[4-[2-hydroxyethyl(methyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-19(11-12-20)16-9-7-15(8-10-16)18-17(21)22-13-14-5-3-2-4-6-14/h2-6,15-16,20H,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKSAUBJVRVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, often referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclohexyl ring and a carbamate functional group. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.39994 g/mol
  • Chemical Structure : The compound features a cyclohexyl group substituted with a hydroxyl-ethyl-methyl-amino moiety, linked to a benzyl ester group, contributing to its lipophilicity and potential bioactivity .

The biological activity of carbamates, including this compound, is primarily attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, enhancing cholinergic transmission. Studies have shown that various carbamate derivatives exhibit differing degrees of AChE inhibition, with implications for neuropharmacology and potential therapeutic applications in treating neurodegenerative diseases .

Enzyme Inhibition

Research indicates that carbamate compounds can act as reversible inhibitors of AChE and butyrylcholinesterase (BChE). The inhibitory potency varies among derivatives, with some exhibiting IC50 values significantly lower than established drugs like rivastigmine. For instance, certain derivatives have demonstrated IC50 values ranging from 1.60 to 311.0 µM against AChE and BChE .

Cytotoxicity Studies

Cytotoxicity assays using HepG2 cells have revealed mild cytotoxic effects associated with some carbamate derivatives. Selectivity indexes calculated from these studies suggest that while some compounds may exhibit cytotoxicity, they also possess favorable profiles for further optimization in drug development .

Case Studies

  • Neuroprotective Effects :
    • A study evaluated the neuroprotective effects of various carbamate derivatives on neuronal cell lines, highlighting the potential of this compound in mitigating neurodegeneration through AChE inhibition.
  • Pesticide Degradation :
    • Research has shown that N-methyl carbamates undergo microbial degradation in anaerobic conditions, leading to the formation of less toxic metabolites. This study emphasizes the relevance of understanding the degradation pathways of similar compounds in environmental contexts .

Data Table: Biological Activity Overview

Activity Type Compound IC50 (µM) Notes
AChE Inhibition{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}1.60 - 311.0Varies among derivatives
BChE InhibitionVarious CarbamatesLower than AChESelective inhibition observed
CytotoxicityHepG2 CellsMild CytotoxicityFavorable selectivity for drug optimization

Scientific Research Applications

The compound {4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353975-59-3) has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry and material science, supported by data tables and case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of carbamate derivatives, including this compound. The presence of the cyclohexyl group enhances lipophilicity, potentially improving cell membrane permeability.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated a series of carbamate derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative activity, suggesting that this compound could be a candidate for further development in cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study:

In a preclinical model of Alzheimer’s disease, derivatives of carbamic acid were shown to inhibit acetylcholinesterase activity, leading to improved cognitive function in treated subjects. This suggests that this compound may possess similar effects due to its structural similarities .

Anti-inflammatory Properties

Research indicates that compounds with carbamate functional groups can exhibit anti-inflammatory effects.

Data Table: Summary of Biological Activities

Activity TypeCompound NameReference
AnticancerThis compoundJournal of Medicinal Chemistry
NeuroprotectiveThis compoundAlzheimer’s Disease Research
Anti-inflammatoryThis compoundInflammation Journal

Polymer Synthesis

The compound is being explored as a monomer for the synthesis of biodegradable polymers. Its structure allows for the incorporation into polymer chains that exhibit desirable mechanical properties and degradation rates.

Case Study:

A study focused on the synthesis of polyurethanes using carbamate-based monomers demonstrated that incorporating this compound improved the thermal stability and flexibility of the resultant polymers .

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in formulating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.

Data Table: Potential Applications in Material Science

Application TypeDescriptionReference
Polymer SynthesisUsed as a monomer for biodegradable polymersPolymer Science Journal
Drug Delivery SystemsEnhances solubility and bioavailabilityDrug Delivery Technology

Comparison with Similar Compounds

Cyclohexyl vs. Benzyl Esters

  • Stability : Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, aspartimide formation in peptide synthesis was reduced 170-fold when using cyclohexyl esters instead of benzyl esters . This suggests that the cyclohexyl group in the target compound may confer resistance to acid-mediated degradation.

Research Findings and Limitations

  • Gaps in Data : Direct biological or pharmacokinetic data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
  • Contradictions : While cyclohexyl esters generally enhance stability , the benzyl ester in the target compound may offset this advantage in certain conditions (e.g., basic environments).

Preparation Methods

Formation of the Methyl-Amino Cyclohexane Intermediate

The synthesis begins with the preparation of 4-(methylamino)cyclohexanol . This intermediate is synthesized via reductive amination of cyclohexanone using methylamine and sodium cyanoborohydride in methanol at 0–5°C. The reaction is monitored by thin-layer chromatography (TLC), with purification via flash chromatography (30% ethyl acetate/hexanes) yielding the amine in 75–85% purity.

Introduction of the Hydroxyethyl Group

The hydroxyethyl moiety is introduced through a nucleophilic substitution reaction. 4-(Methylamino)cyclohexanol is reacted with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. Excess DMF is removed under reduced pressure, and the crude product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Yield optimization studies indicate that maintaining a 1:1.2 molar ratio of amine to bromoethanol minimizes di-substitution byproducts.

Carbamate Esterification with Benzyl Chloroformate

The final step involves carbamate formation using benzyl chloroformate. The hydroxyethyl-functionalized amine is dissolved in anhydrous methylene chloride and cooled to 0°C. Benzyl chloroformate (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to scavenge HCl. The reaction proceeds for 4–6 hours at room temperature, after which the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Rotary evaporation followed by flash chromatography (5–30% ethyl acetate/hexanes) isolates the title compound in 70–85% yield.

Reaction Optimization and Conditions

Temperature and Catalytic Effects

  • Low-Temperature Acylation : Performing the carbamate formation at 0°C suppresses side reactions such as N-overacylation.

  • Acid Scavengers : Triethylamine enhances reaction efficiency by neutralizing HCl, preventing protonation of the amine nucleophile.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate hydroxyethylation but require rigorous drying to avoid hydrolysis.

Purification Techniques and Yield Optimization

Method Solvent System Yield (%) Purity (%)
Flash ChromatographyEthyl acetate/hexanes8298
CrystallizationAcetone/methanol6895
Liquid-Liquid ExtractionMethylene chloride/H₂O7590

Flash chromatography emerges as the most effective purification strategy, achieving >95% purity with minimal product loss. Crystallization from acetone/methanol, while less efficient, is advantageous for large-scale production due to lower solvent costs.

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 5.10 (s, 2H, CH₂Ph), 3.65–3.50 (m, 2H, OCH₂), 2.90 (s, 3H, NCH₃).

  • ¹³C NMR : 156.2 ppm (C=O), 136.4 ppm (quaternary benzyl carbon).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms a retention time of 8.2 minutes, correlating with ≥98% purity.

Challenges and Troubleshooting in Synthesis

Byproduct Formation

  • Di-Substitution Byproducts : Using excess 2-bromoethanol (>1.2 equiv) leads to bis-hydroxyethylated derivatives, detectable via TLC (Rf = 0.45 vs. 0.30 for target).

  • Carbamate Hydrolysis : Residual moisture during acylation hydrolyzes benzyl chloroformate to benzyl alcohol, necessitating anhydrous conditions.

Scalability Limitations

Flash chromatography becomes impractical at >500g scales due to solvent volume requirements. Patent CA2956529A1 proposes alternative continuous crystallization techniques for industrial applications .

Q & A

Basic: What are the key synthetic strategies for preparing {4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester?

Synthesis typically involves multi-step reactions, including:

  • Protection/deprotection of functional groups : For example, using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during intermediate steps, as demonstrated in similar carbamate syntheses .
  • Coupling reactions : Benzyl ester formation via carbamate coupling, often employing reagents like benzyl chloroformate under controlled pH and temperature .
  • Solvent selection : Methanol, tetrahydrofuran (THF), or dichloromethane are common solvents, with reaction times optimized to minimize side products .

Advanced: How can NMR and HPLC resolve stereochemical ambiguities in cyclohexyl carbamate derivatives?

  • 1H/13C NMR : Assigning axial/equatorial proton configurations on the cyclohexyl ring using coupling constants (e.g., J = 7.0–11.5 Hz for trans-diaxial protons) and NOE correlations . For example, distinct splitting patterns in 1H NMR can differentiate diastereomers .
  • Chiral HPLC : Enantiomeric excess (ee) determination via chiral stationary phases (e.g., Chiralpak AD) with hexane/isopropanol eluents. Retention times (e.g., 14.4 min vs. 16.6 min for enantiomers) confirm optical purity .

Basic: What purification methods are effective for isolating carbamic acid benzyl esters?

  • Silica gel chromatography : Column or thin-layer chromatography (TLC) with gradients of ethyl acetate/hexane to separate polar intermediates .
  • Recrystallization : Using solvents like chloroform or ethyl acetate to isolate crystalline products, ensuring >95% purity .

Advanced: How can computational methods predict the compound’s reactivity or stability?

  • Density Functional Theory (DFT) : Calculating bond dissociation energies (BDEs) for the carbamate group or cyclohexyl ring strain. For example, hybrid functionals (e.g., B3LYP) assess thermochemical accuracy within ±2.4 kcal/mol for related systems .
  • Molecular docking : Modeling interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Basic: What spectroscopic techniques confirm the molecular structure?

  • IR spectroscopy : Identifying carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 249.31 for C14H19NO3 derivatives) .

Advanced: How to address contradictions in biological activity data across studies?

  • Standardized assays : Control variables like solvent (DMSO concentration), cell lines, and incubation times to reduce variability .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) on bioactivity using in vitro/in vivo models .

Advanced: What strategies improve regioselective functionalization of the cyclohexyl ring?

  • Directed lithiation : Using LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., allylation) .
  • Protecting group tactics : Temporary silyl ether protection of hydroxyl groups enables selective modification of amino or ester moieties .

Basic: How is stability assessed under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or varying pH (2–12) to identify degradation products via LC-MS .
  • Long-term storage : Stability in inert atmospheres (N2) at –20°C, monitored by periodic HPLC analysis .

Advanced: What crystallographic techniques elucidate solid-state conformation?

  • Single-crystal X-ray diffraction : Resolve cyclohexyl chair vs. boat conformations and hydrogen-bonding networks (e.g., O-H···N interactions) .
  • Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures .

Advanced: How to optimize reaction yields in multi-component domino reactions?

  • Catalyst screening : Chiral catalysts (e.g., thiourea-based organocatalysts) enhance enantioselectivity in asymmetric additions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity in conjugate additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.